2'-O,4'-C-Methyleneadenosine: A Technical Guide to a Cornerstone of Bridged Nucleic Acids
2'-O,4'-C-Methyleneadenosine: A Technical Guide to a Cornerstone of Bridged Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O,4'-C-Methyleneadenosine, commonly referred to as Locked Nucleic Acid Adenosine (B11128) (LNA-A), is a synthetically modified nucleoside analog that has become an indispensable tool in molecular biology, diagnostics, and therapeutic development. As a member of the bridged nucleic acid (BNA) family, its defining structural feature is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge locks the furanose ring in a rigid N-type (C3'-endo) conformation, which is characteristic of A-form RNA duplexes. This conformational rigidity imparts remarkable properties to oligonucleotides incorporating LNA-A, including enhanced hybridization affinity, superior nuclease resistance, and improved target specificity. This technical guide provides a comprehensive overview of 2'-O,4'-C-Methyleneadenosine, including its synthesis, biophysical properties, and applications, with a focus on quantitative data and detailed experimental methodologies.
Core Properties and Biophysical Data
The introduction of 2'-O,4'-C-Methyleneadenosine into oligonucleotides significantly enhances their performance in a variety of applications. The key benefits are summarized in the tables below, which present quantitative data on melting temperature, binding affinity, and nuclease resistance.
Table 1: Enhancement of Thermal Stability
The incorporation of LNA-A into DNA or RNA oligonucleotides dramatically increases their melting temperature (Tm), a direct measure of duplex stability.
| Modification Description | Change in Melting Temperature (ΔTm) per LNA Monomer | Reference Duplex |
| LNA incorporation | +2 to +10 °C | vs. complementary RNA |
| LNA incorporation | +1.5 to +4 °C | vs. complementary DNA |
| 2',4'-BNA modified triplex-forming oligonucleotide | +4.3 to +5 °C | vs. unmodified triplex |
Table 2: Binding Affinity of LNA-Modified Oligonucleotides
The rigid conformation of LNA-A pre-organizes the oligonucleotide backbone for hybridization, leading to a significant increase in binding affinity (decreased Kd or increased Ka) to complementary strands.
| Oligonucleotide Composition | Binding Affinity Constant (Ka, L mol-1) |
| Unmodified DNA | 1.5 x 109 |
| DNA with intermittent LNA modifications | 4.0 x 109 |
| Fully LNA-modified oligonucleotide | >1012 |
Table 3: Nuclease Resistance
The 2'-O,4'-C-methylene bridge sterically hinders the approach of nucleases, thereby protecting LNA-containing oligonucleotides from enzymatic degradation and increasing their in vivo half-life.
| Oligonucleotide Modification | Half-life (t1/2) in Human Serum | Fold Increase in Stability |
| Unmodified DNA | ~1.5 hours | 1x |
| DNA with three LNA modifications at each terminus | ~15 hours | 10x |
Synthesis of 2'-O,4'-C-Methyleneadenosine Phosphoramidite (B1245037)
The synthesis of 2'-O,4'-C-Methyleneadenosine phosphoramidite is a multi-step process that begins with a suitable adenosine precursor. While detailed synthetic routes are often proprietary, the general strategy involves the formation of the key 2'-O,4'-C-methylene bridge. This is typically achieved through an intramolecular cyclization reaction. Following the creation of the bicyclic sugar moiety, standard protecting groups are introduced to the 5'-hydroxyl (e.g., dimethoxytrityl, DMT) and the exocyclic amine of the adenine (B156593) base. The final step is the phosphitylation of the 3'-hydroxyl group to yield the reactive phosphoramidite monomer. This monomer can then be used in standard automated solid-phase oligonucleotide synthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize oligonucleotides containing 2'-O,4'-C-Methyleneadenosine.
Protocol 1: Determination of Melting Temperature (Tm)
Objective: To measure the thermal stability of a duplex formed by an LNA-modified oligonucleotide and its complementary DNA or RNA strand.
Materials:
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UV-Vis spectrophotometer with a temperature-controlled cuvette holder (peltier)
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Micro-volume quartz cuvettes
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LNA-modified oligonucleotide and its complementary strand
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Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
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Nuclease-free water
Procedure:
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Oligonucleotide Preparation: Resuspend the LNA-modified and complementary oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
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Annealing: In a microcentrifuge tube, combine the LNA-modified oligonucleotide and its complement in a 1:1 molar ratio in the annealing buffer to a final concentration of 1-2 µM for each strand.
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Denaturation and Annealing: Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures. Allow the solution to slowly cool to room temperature over at least 30 minutes to facilitate duplex formation.
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Spectrophotometer Setup: Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm. Program a temperature ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) with a heating rate of 1°C/minute.
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Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at 260 nm as a function of temperature.
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Data Analysis: Plot the absorbance versus temperature. The Tm is determined as the temperature at which the first derivative of the melting curve is maximal.
Protocol 2: Nuclease Resistance Assay in Human Serum
Objective: To assess the stability of LNA-modified oligonucleotides against degradation by nucleases present in human serum.
Materials:
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LNA-modified oligonucleotide and an unmodified control oligonucleotide
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Human serum (commercially available)
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Phosphate-buffered saline (PBS)
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Gel loading buffer
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Denaturing polyacrylamide gel (e.g., 20%)
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Urea
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TBE buffer (Tris/Borate/EDTA)
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Gel electrophoresis apparatus and power supply
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Gel imaging system
Procedure:
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Oligonucleotide Incubation: In separate microcentrifuge tubes, incubate a known amount (e.g., 1-5 µM) of the LNA-modified oligonucleotide and the unmodified control with 50-90% human serum at 37°C.
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Time Points: At various time points (e.g., 0, 1, 4, 8, 16, and 24 hours), withdraw an aliquot from each reaction tube.
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Reaction Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide (B127407) or urea) and a tracking dye. Place the samples on ice or freeze at -20°C to stop the enzymatic degradation.
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Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel at a constant voltage until the tracking dye has migrated an appropriate distance.
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Visualization and Analysis: Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life (t1/2) is calculated as the time at which 50% of the initial amount of the full-length oligonucleotide has been degraded.
Protocol 3: RNase H Cleavage Assay
Objective: To evaluate the ability of an LNA "gapmer" antisense oligonucleotide to induce RNase H-mediated cleavage of a target RNA.
Materials:
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LNA gapmer oligonucleotide (LNA wings flanking a central DNA gap)
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Target RNA transcript (e.g., in vitro transcribed and purified)
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RNase H (e.g., E. coli or human recombinant)
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RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
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RNase inhibitor
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Nuclease-free water
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Denaturing polyacrylamide gel and electrophoresis system
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Gel imaging system
Procedure:
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Hybridization: In a nuclease-free microcentrifuge tube, combine the target RNA and the LNA gapmer in the RNase H reaction buffer. Heat to 65-95°C for 3-5 minutes, then allow to cool slowly to room temperature to facilitate annealing.
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Initiation of Reaction: Add RNase H to the reaction mixture to a final concentration of 0.5-2 units/reaction.
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Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes).
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Termination: Stop the reaction by adding an equal volume of a stop solution (e.g., formamide loading buffer with 20 mM EDTA).
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Analysis: Analyze the reaction products by denaturing polyacrylamide gel electrophoresis.
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Visualization: Visualize the RNA fragments by staining the gel or by using a pre-labeled RNA substrate (e.g., 5'-radiolabeled or fluorescently tagged). The appearance of cleavage products indicates successful RNase H-mediated degradation of the target RNA.
Visualizations
Structure of Adenosine vs. 2'-O,4'-C-Methyleneadenosine
Caption: Adenosine vs. LNA-A structure.
Antisense Mechanism of Action of LNA Gapmers
Caption: LNA gapmer antisense mechanism.
Experimental Workflow for LNA Antisense Oligonucleotide Screening
